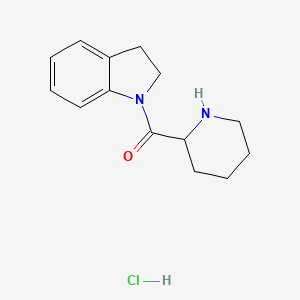

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride

Description

Background and Rationale for Studying Indole-Piperidine Derivatives

The exploration of indole-piperidine derivatives has gained substantial momentum in recent decades due to the remarkable biological activities exhibited by compounds containing these structural motifs. Indole derivatives have established themselves as versatile scaffolds in modern drug discovery, with extensive research demonstrating their roles in various biochemical processes and therapeutic applications. The indole ring system, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring, serves as a fundamental building block in numerous natural products and synthetic pharmaceuticals.

The significance of indole-containing compounds extends across multiple therapeutic areas, with research indicating their involvement in anticancer, antimicrobial, and neurological applications. Recent studies have highlighted the potential of indole derivatives as tubulin polymerization inhibitors, with compounds demonstrating potent antiproliferative activities against various cancer cell lines. For instance, investigations into 9-aryl-5H-pyrido[4,3-b]indole derivatives have identified compounds with impressive inhibitory effects on tubulin polymerization, achieving half-maximal inhibitory concentrations in the micromolar range against cancer cells.

Piperidine derivatives represent another crucial class of nitrogen-containing heterocycles that have garnered extensive attention in pharmaceutical research. The six-membered saturated ring structure of piperidine provides an excellent framework for developing compounds with diverse biological activities. Contemporary research has demonstrated the versatility of piperidine scaffolds in constructing complex molecular architectures through various synthetic methodologies, including intramolecular aza-Michael reactions and cycloaddition strategies.

The combination of indole and piperidine moieties in a single molecular framework creates unique opportunities for developing compounds with enhanced biological profiles. This hybrid approach leverages the individual strengths of both structural elements, potentially leading to compounds with improved selectivity, potency, and pharmacological properties. Research has shown that such combinations can result in compounds with novel mechanisms of action and improved therapeutic indices compared to their individual components.

| Structural Component | Key Properties | Biological Significance |

|---|---|---|

| Indole Ring System | Bicyclic aromatic heterocycle | Anticancer, antimicrobial activities |

| Piperidine Ring | Six-membered saturated heterocycle | Neurological, metabolic applications |

| Hybrid Structure | Combined scaffold properties | Enhanced selectivity and potency |

Significance of 2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone Hydrochloride in Contemporary Chemical Research

The specific compound this compound occupies a unique position within the broader landscape of indole-piperidine derivatives due to its distinctive structural features and emerging applications in chemical research. With the Chemical Abstracts Service registry number 1236256-84-0, this compound has been identified as a research-grade chemical with a minimum purity specification of 95 percent. The compound's molecular structure incorporates a 2,3-dihydroindole unit connected to a piperidine ring through a methanone linkage, creating a rigid framework that may confer specific binding properties and biological activities.

Recent developments in chemical database systems have enhanced the accessibility and utility of information regarding this compound. The National Center for Biotechnology Information maintains comprehensive databases that provide detailed chemical and biological information for millions of compounds, facilitating research into structure-activity relationships and potential applications. This systematic approach to chemical information management has accelerated research into compounds like this compound by providing researchers with standardized data and computational tools for analysis.

The contemporary relevance of this compound is further underscored by its inclusion in specialized chemical collections and its availability through multiple commercial suppliers. Research institutions and pharmaceutical companies have shown increasing interest in such hybrid structures as potential lead compounds for drug development. The compound's classification as a specialty material reflects its potential value in advanced research applications, particularly in areas requiring precise molecular recognition and binding capabilities.

Current research trends indicate a growing emphasis on compounds that can interact with specific biological targets while maintaining favorable chemical properties. The structural characteristics of this compound suggest potential applications in areas where both indole and piperidine pharmacophores have shown promise. This includes research into receptor modulation, enzyme inhibition, and other therapeutic targets that benefit from the unique spatial arrangement of functional groups present in this compound.

| Chemical Property | Specification | Research Implication |

|---|---|---|

| Molecular Formula | C14H19ClN2O | Optimal size for drug-like properties |

| Molecular Weight | 266.77 g/mol | Suitable for membrane permeability |

| Purity Grade | 95 percent minimum | High-quality research applications |

| Storage Requirements | Cool, dry conditions | Stable under standard conditions |

Scope and Objectives of the Review

The primary objective of this comprehensive analysis is to examine the current state of knowledge regarding this compound within the context of contemporary chemical research. This review aims to synthesize available information from multiple sources to provide a thorough understanding of the compound's chemical properties, structural characteristics, and potential applications in various research domains.

The scope of this investigation encompasses several key areas of chemical research that are relevant to understanding the significance of this compound. First, the review examines the broader context of indole-piperidine chemistry, drawing connections between established research in these areas and the specific characteristics of the target compound. This approach provides essential background for understanding how this compound fits within existing knowledge frameworks and research paradigms.

Contemporary chemical research has increasingly emphasized the importance of systematic approaches to compound characterization and evaluation. This review adopts such an approach by examining available data from multiple perspectives, including structural analysis, chemical properties, and potential research applications. The integration of information from chemical databases, commercial suppliers, and research publications provides a comprehensive foundation for understanding the compound's current status and future research potential.

The objectives extend beyond mere cataloging of existing information to include analysis of research trends and identification of knowledge gaps that may guide future investigations. By examining the compound within the broader context of indole and piperidine chemistry, this review aims to highlight areas where additional research may be particularly valuable. This includes consideration of synthetic methodologies, structure-activity relationships, and potential applications that have not yet been fully explored.

| Review Component | Primary Focus | Expected Outcome |

|---|---|---|

| Chemical Characterization | Molecular properties and structure | Comprehensive property profile |

| Research Context | Position within current literature | Understanding of research significance |

| Future Directions | Identification of research opportunities | Strategic research recommendations |

| Database Integration | Systematic information compilation | Standardized knowledge base |

The analytical framework employed in this review recognizes the interconnected nature of chemical research, where advances in one area often inform and accelerate progress in related fields. By examining this compound through multiple research lenses, this analysis aims to provide valuable insights for researchers working with similar compounds or exploring related chemical space. The systematic approach adopted ensures that all relevant aspects of the compound's chemistry and potential applications receive appropriate attention, thereby maximizing the utility of this review for the scientific community.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16;/h1-2,5,7,12,15H,3-4,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJYOQGBFPRREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting a broad range of interactions with their targets.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer. Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified threshold effects, where the biological activity of this compound changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play key roles in metabolic processes. For example, indole derivatives have been shown to influence the activity of enzymes involved in the metabolism of amino acids and other biomolecules. These interactions can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within certain cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉ClN₂O

- CAS Number : 1220033-68-0

- Molecular Weight : 270.77 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, neuroprotection, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), A375 (melanoma), and HCT116 (colon) cells.

- IC50 Values : The compound exhibited IC50 values ranging from 0.36 µM to 1.8 µM against different cell lines, indicating potent antiproliferative effects .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound selectively inhibits CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells .

- Apoptosis Induction : Studies have indicated that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways .

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects:

- Model Systems : Neuroprotection was assessed in models of oxidative stress and neuroinflammation.

- Findings : The compound demonstrated the ability to reduce neuronal cell death and inflammation markers, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity:

- Mechanism : It modulates pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes.

- Research Findings : In vitro studies have shown that it can significantly lower levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in MDPI examined the effects of various indole derivatives, including this compound, on tumor growth inhibition. Results indicated significant reductions in tumor cell viability with increasing concentrations of the compound .

- Neuroprotection Study : Research conducted on models of Alzheimer's disease demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity .

- Anti-inflammatory Activity : A recent investigation into its anti-inflammatory properties showed that treatment with this compound reduced inflammation in animal models of arthritis .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of indole compounds can modulate serotonin receptors, which are crucial in mood regulation.

Anticancer Activity

Several studies have highlighted the anticancer properties of indole derivatives. For instance, compounds similar to 2,3-dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride have shown promising results against various cancer cell lines, including:

- Breast Cancer : Indole derivatives were evaluated for their cytotoxic effects on MDA-MB-231 cells, demonstrating significant growth inhibition.

- Liver Cancer : The compound's analogs have been reported to exhibit cytotoxicity in HepG2 cells with IC50 values indicating potent activity against liver cancer.

Antiviral Properties

Research has also explored the antiviral potential of this compound against viruses such as:

- Hepatitis C Virus (HCV) : Certain indole derivatives have been shown to inhibit HCV replication in vitro.

- Herpes Simplex Virus (HSV) : Studies indicate that specific structural modifications can enhance the antiviral efficacy of indole-based compounds.

Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogues:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| Target Compound | Dihydroindole + Piperidine | None | C₁₃H₁₆N₂O·HCl | 252.74 | Not provided | Balanced lipophilicity, CNS potential |

| 2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone HCl | Dihydroindole + Pyrrolidine | 5-membered pyrrolidine ring | C₁₃H₁₆N₂O·HCl | 252.74 | 1246172-54-2 | Smaller ring, faster metabolism |

| (4-Methylpiperidino)(2-piperidinyl)methanone HCl | Two piperidine rings | Methyl group on 4-position of piperidine | C₁₂H₂₂N₂O·HCl | 246.77 | 690634-80-1 | Increased lipophilicity |

| Ramosetron D3 Hydrochloride | Indole + Benzoimidazole | Deuterated methyl group (CD₃) | C₁₈H₁₈D₃N₃O·HCl | ~330.5 (est.) | Not provided | Deuterium enhances metabolic stability |

| (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanone | Dihydroindole + Chloropyridine | Chlorine atom on pyridine ring | C₁₄H₁₁ClN₂O | 258.71 | 557781-56-3 | Halogenation improves binding affinity |

Pharmacological and Functional Differences

- Ring Size Effects: The pyrrolidine analogue (5-membered ring) may exhibit faster metabolic clearance due to reduced steric hindrance compared to the target compound’s piperidine (6-membered ring) .

Deuterium Substitution :

- Ramosetron D3 Hydrochloride’s deuterated methyl group slows metabolic degradation, extending half-life—a strategy used in prodrug optimization .

Preparation Methods

Synthesis via Indole Derivative Formation and Nucleophilic Substitution

Overview:

This approach involves synthesizing the indole core through established methods such as the Fischer indole synthesis or via cyclization of suitable precursors, followed by attachment of the piperidine group through nucleophilic substitution or coupling reactions.

Preparation of the indole core:

Typically, starting from phenylhydrazines and ketones or aldehydes, the Fischer indole synthesis is employed, involving acid-catalyzed cyclization at elevated temperatures. For example, phenylhydrazine reacts with an appropriate ketone (e.g., acetophenone) under acidic conditions to yield the indole nucleus.Functionalization at the 1-position:

The indole nitrogen is often protected or functionalized to facilitate subsequent reactions. Alkylation or acylation can be performed to introduce suitable leaving groups or reactive sites.Introduction of the (2-piperidinyl)methyl group:

Utilizing nucleophilic substitution, the indole nitrogen or 3-position is reacted with a piperidine derivative, such as 2-piperidinyl methyl halides (e.g., 2-piperidinyl methyl bromide). This step is often carried out in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, as indicated in patent US20080032976A1.Formation of the hydrochloride salt:

The free base is then treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, ensuring compound stability and solubility.

Cyclization and Functional Group Transformation

Alternative route:

This involves cyclization of precursor molecules such as hydrazones or oximes derived from phenylacetic acids or related compounds, followed by ring closure to form the indole core.

Hydrazone formation:

Phenylacetic acid derivatives react with hydrazines under reflux conditions, as described in references and, leading to hydrazone intermediates.Cyclization to indole:

Heating these intermediates in the presence of catalysts like copper acetate or under oxidative conditions facilitates cyclization, yielding the indole nucleus.Attachment of piperidine:

The piperidine moiety is then introduced via nucleophilic substitution or coupling reactions on the indole core.

Reaction Conditions and Catalysts

Notes on Reaction Optimization and Purification

Temperature Control:

Although some reactions can proceed over a broad temperature range, optimal yields are often achieved at reflux conditions or slightly elevated temperatures.Solvent Choice:

Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for nucleophilic substitutions, while alcohols like methanol facilitate hydrazone reactions.Catalyst Selection:

Metal catalysts such as copper acetate or copper chloride are employed for oxidative cyclization steps, as indicated in patent literature.Purification:

Post-reaction purification typically involves column chromatography, recrystallization, or preparative thin-layer chromatography (TLC), with solvents tailored to the compound's polarity.

Summary of Key Research Findings

- The synthesis of indole derivatives with piperidine substituents is well-documented, with methods involving nucleophilic substitution, reductive amination, and cyclization of hydrazones or related intermediates.

- The choice of solvent and catalyst significantly influences yield and purity.

- The formation of hydrochloride salts is achieved through acid treatment, stabilizing the compound for biological testing or further application.

Q & A

Q. What advanced spectroscopic techniques resolve overlapping signals in the compound’s NMR spectrum?

- Methodological Approach : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations, particularly for overlapping piperidine and indole protons. For example, HSQC can distinguish N-methyl groups in piperidine from indole NH signals. Dynamic NMR (DNMR) may resolve conformational exchange broadening in piperidine rings .

Q. How can researchers develop a validated LC-MS/MS method for quantifying trace impurities?

- Methodological Approach : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) and collision energy for multiple reaction monitoring (MRM). Validate specificity, linearity (R² > 0.99), and limit of detection (LOD < 0.1%). Reference standards for common impurities (e.g., ethylphenidate hydrochloride) ensure accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.